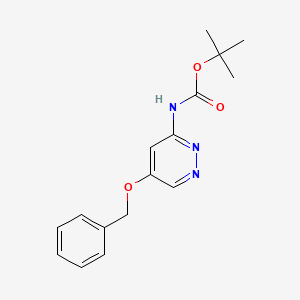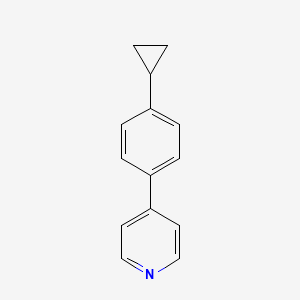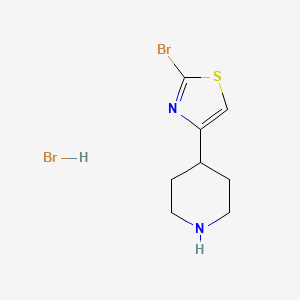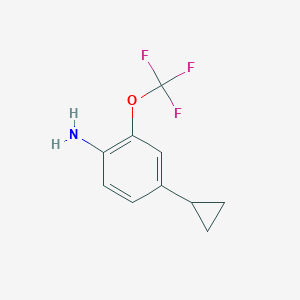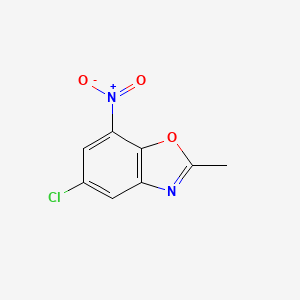
5-Chloro-2-methyl-7-nitrobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-7-nitrobenzoxazole: is a heterocyclic aromatic organic compound. It belongs to the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzene ring fused with an oxazole ring, substituted with chlorine, methyl, and nitro groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-7-nitrobenzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with suitable aldehydes or ketones under acidic conditions to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green solvents and catalysts, such as nanocatalysts or ionic liquid catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-methyl-7-nitrobenzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Amino derivatives: Reduction of the nitro group leads to amino derivatives.
Substituted benzoxazoles: Substitution reactions yield various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-methyl-7-nitrobenzoxazole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its potential to inhibit the growth of various pathogens and cancer cell lines .
Medicine: Due to its biological activities, this compound is investigated for its therapeutic potential. It serves as a lead compound for the development of new drugs targeting infectious diseases and cancer .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-7-nitrobenzoxazole involves its interaction with specific molecular targets. The compound can inhibit enzymes or proteins essential for the survival and proliferation of pathogens or cancer cells. For example, it may inhibit DNA topoisomerases, leading to the disruption of DNA replication and cell division .
Comparison with Similar Compounds
- 2-Methylbenzoxazole
- 5-Chloro-2-methylbenzoxazole
- 7-Nitrobenzoxazole
Comparison: 5-Chloro-2-methyl-7-nitrobenzoxazole is unique due to the presence of all three substituents (chlorine, methyl, and nitro) on the benzoxazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. In contrast, similar compounds with fewer substituents may exhibit different reactivity and biological activities .
Properties
Molecular Formula |
C8H5ClN2O3 |
|---|---|
Molecular Weight |
212.59 g/mol |
IUPAC Name |
5-chloro-2-methyl-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClN2O3/c1-4-10-6-2-5(9)3-7(11(12)13)8(6)14-4/h2-3H,1H3 |
InChI Key |
QFXOUCXQMAEKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



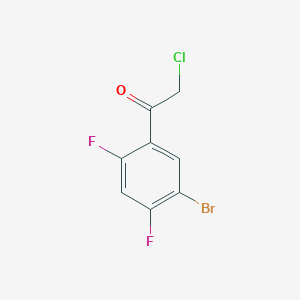
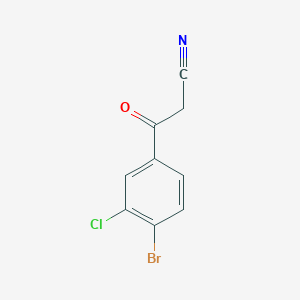
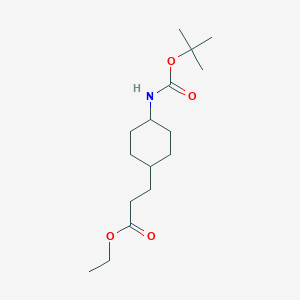
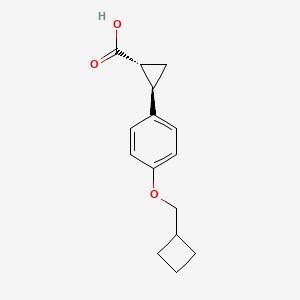
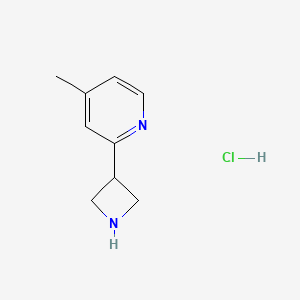
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
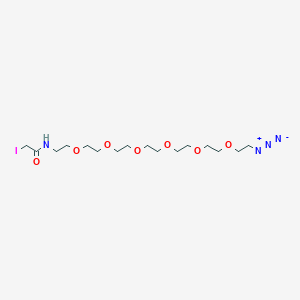
![(S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]](/img/structure/B13718513.png)

